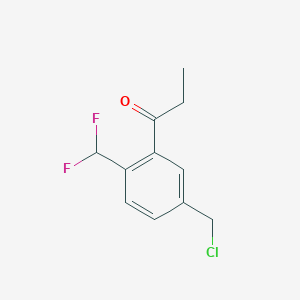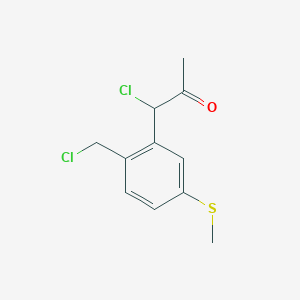
1-Chloro-1-(2-(chloromethyl)-5-(methylthio)phenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-1-(2-(chloromethyl)-5-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C11H12Cl2OS. This compound is characterized by the presence of a chloromethyl group, a methylthio group, and a chloro group attached to a phenyl ring, along with a propan-2-one moiety. It is a versatile compound with various applications in scientific research and industry.
準備方法
The synthesis of 1-Chloro-1-(2-(chloromethyl)-5-(methylthio)phenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(chloromethyl)-5-(methylthio)benzene and 1-chloropropan-2-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
1-Chloro-1-(2-(chloromethyl)-5-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions: Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
科学的研究の応用
1-Chloro-1-(2-(chloromethyl)-5-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Chloro-1-(2-(chloromethyl)-5-(methylthio)phenyl)propan-2-one involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with specific enzymes or receptors, leading to a biological response.
Pathways Involved: The pathways involved in its mechanism of action depend on the specific application and the biological system being studied.
類似化合物との比較
1-Chloro-1-(2-(chloromethyl)-5-(methylthio)phenyl)propan-2-one can be compared with other similar compounds, such as:
1-Chloro-1-(2-(chloromethyl)-4-(methylthio)phenyl)propan-2-one: This compound has a similar structure but differs in the position of the methylthio group.
1-Chloro-1-(3-(chloromethyl)-2-(methylthio)phenyl)propan-2-one: This compound has a different arrangement of the chloromethyl and methylthio groups.
Uniqueness: The unique arrangement of functional groups in this compound gives it distinct chemical and biological properties.
特性
分子式 |
C11H12Cl2OS |
|---|---|
分子量 |
263.2 g/mol |
IUPAC名 |
1-chloro-1-[2-(chloromethyl)-5-methylsulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C11H12Cl2OS/c1-7(14)11(13)10-5-9(15-2)4-3-8(10)6-12/h3-5,11H,6H2,1-2H3 |
InChIキー |
QHBOFZPBBAFSHS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C1=C(C=CC(=C1)SC)CCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


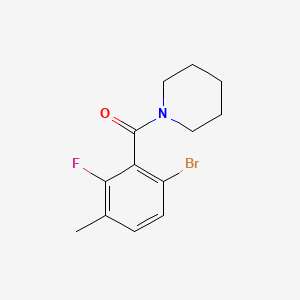
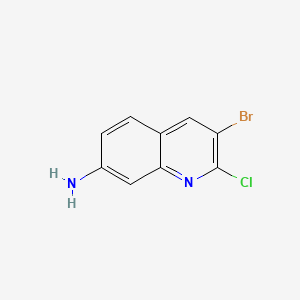
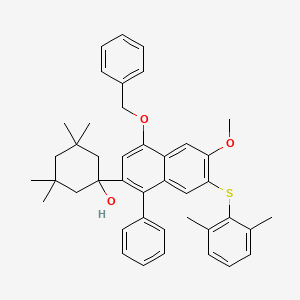

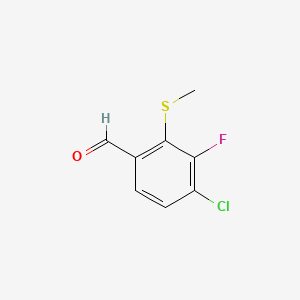
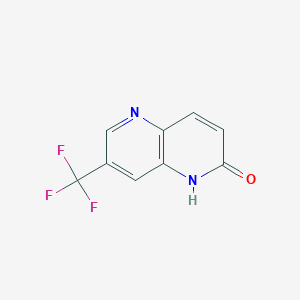
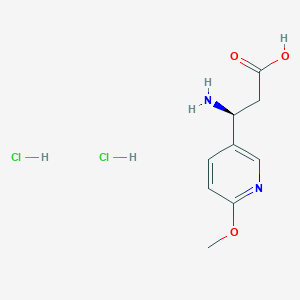
![(NZ)-N-[[4-(4-chlorophenoxy)phenyl]methylidene]hydroxylamine](/img/structure/B14041606.png)
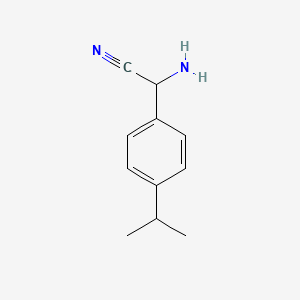

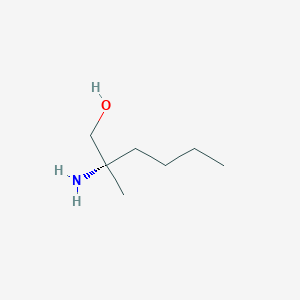

![1-[(5S)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]propan-1-one](/img/structure/B14041638.png)
